(1-Metil-1H-imidazol-2-il)acetonitrilo

Descripción general

Descripción

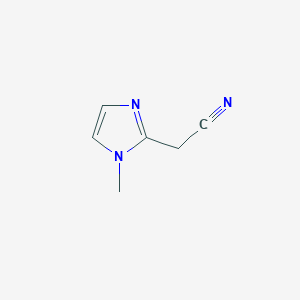

(1-Methyl-1H-imidazol-2-yl)acetonitrile is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Aplicaciones Científicas De Investigación

Medicamentos

Los compuestos basados en imidazol se han utilizado en el desarrollo de una amplia gama de medicamentos . Muestran diferentes actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .

Agroquímicos

Los derivados del imidazol se han utilizado en el desarrollo de agroquímicos . Estos compuestos se pueden utilizar para controlar plagas y enfermedades en la agricultura.

Materiales hechos por el hombre

Los compuestos basados en imidazol se han utilizado en la síntesis de materiales hechos por el hombre . Estos materiales pueden tener una variedad de aplicaciones, desde la construcción hasta la electrónica.

Aceptores artificiales

Los compuestos basados en imidazol pueden actuar como aceptores artificiales . Se pueden utilizar en reacciones químicas para aceptar electrones o iones.

Ligandos supramoleculares

Los compuestos basados en imidazol pueden actuar como ligandos supramoleculares . Pueden unirse a un átomo metálico central para formar un complejo de coordinación.

Catalizadores biomiméticos

Los compuestos basados en imidazol pueden actuar como catalizadores biomiméticos . Pueden imitar la función de las enzimas naturales y catalizar reacciones químicas.

Actividad antituberculosa

Algunos derivados del imidazol han mostrado actividad antituberculosa contra Mycobacterium tuberculosis .

Síntesis de imidazoles sustituidos

Los compuestos basados en imidazol son componentes clave en la síntesis regiocontrolada de imidazoles sustituidos . Estos heterociclos se utilizan en una variedad de aplicaciones cotidianas .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting they have diverse molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile typically involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere. The mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for (1-Methyl-1H-imidazol-2-yl)acetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions: (1-Methyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

**Common Reagents and Conditions:

Actividad Biológica

(1-Methyl-1H-imidazol-2-yl)acetonitrile, also known as 2-(1-methylimidazol-2-yl)acetonitrile, is an organic compound featuring an imidazole ring, which is a common pharmacophore in many biologically active molecules. This article explores its biological activities, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

The compound consists of a five-membered aromatic imidazole ring substituted with a methyl group and linked to an acetonitrile group. The structural formula can be represented as follows:

This structure contributes to its unique biochemical properties, allowing it to interact with various biological targets.

Antimicrobial and Anticancer Activities

Research indicates that imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl)acetonitrile, exhibit a broad spectrum of biological activities:

- Antibacterial : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzyme activity.

- Anticancer : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific metabolic pathways involved in tumor growth.

The biological activity of (1-Methyl-1H-imidazol-2-yl)acetonitrile can be attributed to its interactions at the molecular level:

- Enzyme Interaction : It may act as a substrate or inhibitor for enzymes involved in critical metabolic pathways. For instance, it has been shown to modulate the activity of enzymes such as kinases and phosphatases, influencing cellular signaling pathways .

- Cell Signaling Modulation : The compound can alter gene expression related to cellular metabolism and response to stressors, impacting overall cell function.

Study on Antiviral Activity

A study evaluated the antiviral properties of imidazole derivatives similar to (1-Methyl-1H-imidazol-2-yl)acetonitrile against HIV integrase. Compounds exhibiting over 50% inhibition of the integrase activity were identified, indicating potential therapeutic applications in antiviral drug development .

| Compound | Percentage Inhibition | Cytotoxicity (CC50) |

|---|---|---|

| 11h | 33–45% | >200 µM |

| 10e | 83% | 50.4 µM |

| Control | 90% | - |

Biochemical Analysis

Biochemical assays have demonstrated that (1-Methyl-1H-imidazol-2-yl)acetonitrile interacts with various proteins and enzymes, influencing metabolic pathways:

- Stability Studies : The compound remains stable under specific conditions but may degrade into products with different biological activities over time. Long-term exposure studies are crucial for understanding its effects on cellular metabolism.

Dosage Effects in Animal Models

Dosage optimization is critical in determining the biological effects of (1-Methyl-1H-imidazol-2-yl)acetonitrile. Studies indicate that:

Propiedades

IUPAC Name |

2-(1-methylimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJYRPVEODPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355846 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-53-0 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.